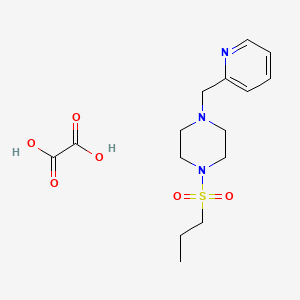![molecular formula C20H24N2O4 B3945015 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B3945015.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes, including pain sensation, mood, and appetite. URB597 has been studied extensively for its potential therapeutic applications in various medical conditions, such as pain, anxiety, and inflammation.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the brain and body, leading to various physiological effects, such as pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including pain relief, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase the levels of endocannabinoids without affecting other neurotransmitters. However, this compound also has some limitations, such as its short half-life and its potential to cause unwanted side effects, such as dizziness and nausea.
Orientations Futures
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide, including its potential use in the treatment of various medical conditions, such as pain, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Additionally, the development of novel FAAH inhibitors with improved selectivity and potency may lead to the discovery of new therapeutic agents for various medical conditions.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various medical conditions, such as pain, anxiety, and inflammation. It has been shown to increase the levels of endocannabinoids, such as anandamide, which are natural compounds that regulate various physiological processes, including pain sensation, mood, and appetite. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-6-5-7-16(14(13)2)22-20(24)19(23)21-11-10-15-8-9-17(25-3)18(12-15)26-4/h5-9,12H,10-11H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFGUDSDFUTUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B3944936.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944951.png)


![1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B3944986.png)

![ethyl 4-[(3-methyl-1-pyridin-3-ylbutyl)amino]piperidine-1-carboxylate](/img/structure/B3944996.png)

![4-(4-iodophenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3945018.png)


![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)

